molecular formula C19H15N3O B11552238 Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- CAS No. 16434-74-5

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]-

Cat. No.: B11552238
CAS No.: 16434-74-5
M. Wt: 301.3 g/mol
InChI Key: JXHFGNGOTPNMRT-UHFFFAOYSA-N
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Description

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenol group attached to a complex azo and imino structure. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- typically involves the reaction of 4-(phenylazo)phenol with an appropriate aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the phenol group.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and reacted in a controlled environment. The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in spectroscopic analysis.

    Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The azo group can undergo redox reactions, influencing cellular processes. The imino group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 4-(phenylazo)-: Similar in structure but lacks the imino group.

    Phenol, 4-[[4-(phenylazo)phenyl]azo]-2-[(2-pyridinylimino)methyl]-: Contains additional azo and pyridine groups.

Uniqueness

Phenol, 2-[[[4-(phenylazo)phenyl]imino]methyl]- is unique due to its combination of phenol, azo, and imino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.

Properties

CAS No.

16434-74-5

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-[(4-phenyldiazenylphenyl)iminomethyl]phenol

InChI

InChI=1S/C19H15N3O/c23-19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)22-21-17-7-2-1-3-8-17/h1-14,23H

InChI Key

JXHFGNGOTPNMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=CC=CC=C3O

Origin of Product

United States

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